molecular formula C16H32BF4P B3176948 tert-Butyldicyclohexylphosphonium tetrafluoroborate CAS No. 1220349-00-7

tert-Butyldicyclohexylphosphonium tetrafluoroborate

Cat. No.: B3176948
CAS No.: 1220349-00-7
M. Wt: 342.2 g/mol
InChI Key: XOMLPCCNVCCMRG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyldicyclohexylphosphonium tetrafluoroborate is a chemical compound with the CAS Number: 1220349-00-7 . It has a molecular weight of 342.21 and its linear formula is C16H32BF4P . It is a solid substance and is stored under nitrogen at a temperature of 4°C, protected from light .


Chemical Reactions Analysis

This compound is suitable for various types of coupling reactions . These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical and Chemical Properties Analysis

The melting point of this compound is between 221-231 °C . It has a functional group of phosphine .

Scientific Research Applications

  • Electrochemistry and Coordination Polymers

    • tert-Butyldicyclohexylphosphonium tetrafluoroborate is used in preparing carbon paste electrodes with excellent conductivity, essential for studying the redox properties of insoluble coordination polymers involving manganese and iron metallocenters. This is significant in electrochemistry for the investigation of metal-based polymers (Shekurov et al., 2016).
  • Wide Electrochemical Windows in Ionic Liquids

    • The compound serves as a binder in novel carbon paste electrodes. These electrodes, containing room temperature ionic liquids with this compound, are notable for their high conductivity and extremely wide electrochemical windows, making them suitable for a range of electrochemical studies (Khrizanforov et al., 2016).
  • Supramolecular Chemistry and Reactivity

    • In supramolecular chemistry, this compound is investigated for its reactivity, particularly in the formation of novel phosphonium di- and monocations. This research provides insights into the behavior and potential applications of phosphonium ions in superacid media (Laali et al., 1993).
  • Molecular and Supramolecular Structures

    • Research on ionic liquids based on this compound explores its use in synthesizing new compounds with unique molecular and supramolecular structures. These studies are crucial for understanding the physical properties and potential applications of such compounds (Ermolaev et al., 2010).
  • Rare-Earth/Phosphonate Clusters

    • The compound is used in the construction of rare-earth phosphonate clusters, which are significant in the study of luminescence and materials chemistry. This research contributes to the development of new materials with potential optical applications (Jin et al., 2018).
  • Catalysis in Organic Synthesis

    • It plays a vital role in Rhodium-catalyzed arylation of heterocycles, a significant method in organic synthesis. The compound, as part of the catalyst system, allows for efficient and functional group tolerant synthesis processes, vital for pharmaceutical chemistry (Lewis et al., 2008).
  • Stabilizing Organorhodium Intermediates

    • In the field of catalysis, this compound is used to stabilize organorhodium intermediates in aqueous media, thus reducing the incidence of protodeboronation. This application is crucial in improving the efficiency and scope of Rhodium-catalyzed reactions (Lautens & Marquardt, 2004).
  • Phosphonium-Based Electrolytes for Supercapacitors

    • The compound is also explored in the development of electrolytes for supercapacitors, highlighting its potential in energy storage technologies. The research focuses on the electrochemical properties and conductivity of these phosphonium-based ionic liquids (Khrizanforov et al., 2019).

Safety and Hazards

Tert-Butyldicyclohexylphosphonium tetrafluoroborate is considered hazardous . It has hazard statements H302 and H314 . The precautionary statements include P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, and P330 . The safety data sheet can be found here.

Properties

IUPAC Name

tert-butyl(dicyclohexyl)phosphanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMLPCCNVCCMRG-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32BF4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyldicyclohexylphosphonium tetrafluoroborate
Reactant of Route 2
tert-Butyldicyclohexylphosphonium tetrafluoroborate
Reactant of Route 3
tert-Butyldicyclohexylphosphonium tetrafluoroborate
Reactant of Route 4
tert-Butyldicyclohexylphosphonium tetrafluoroborate
Reactant of Route 5
tert-Butyldicyclohexylphosphonium tetrafluoroborate
Reactant of Route 6
tert-Butyldicyclohexylphosphonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.